Pioglitazone 2-Imine

Description

Structure

3D Structure

Properties

IUPAC Name |

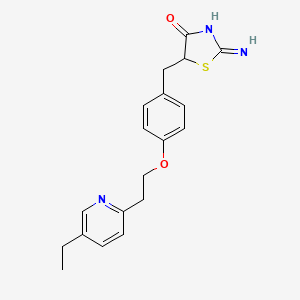

5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-2-imino-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2S/c1-2-13-3-6-15(21-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(23)22-19(20)25-17/h3-8,12,17H,2,9-11H2,1H3,(H2,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABGJULHDDNEULW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=N)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105355-26-8 | |

| Record name | 2-Amino-5-[[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-4(5H)-thiazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105355-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Analytical Characterization Techniques and Spectroscopic Studies

Chromatographic Methods for Chemical Purity and Identity Assessment

Chromatographic techniques are fundamental in assessing the chemical purity of Pioglitazone (B448) 2-Imine, primarily by separating it from starting materials, by-products, and other impurities related to the synthesis of Pioglitazone.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for analyzing Pioglitazone and its related substances, including the 2-imine intermediate. ingentaconnect.comresearchgate.net Reversed-phase HPLC methods are typically developed to resolve the active pharmaceutical ingredient (API) from all potential impurities. These methods are capable of detecting and quantifying Pioglitazone 2-Imine, ensuring the quality of the final drug product. researchgate.netingentaconnect.com The validation of these HPLC methods generally includes parameters such as linearity, accuracy, precision, and specificity, with detection limits often reaching the nanogram-per-milliliter (ng/mL) level. ingentaconnect.comsmj.org.sa

A variety of stationary and mobile phases are utilized for the analysis. C18 columns are the most common stationary phase, providing effective separation based on hydrophobicity. derpharmachemica.comnih.gov The mobile phase often consists of a buffered aqueous solution mixed with an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govnih.gov

Table 1: Representative HPLC Conditions for the Analysis of Pioglitazone and Related Impurities

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | C18 (250 x 4.6 mm, 5 µm) ingentaconnect.com | C18 (150 x 4.6 mm, 5 µm) researchgate.net | C18 (250 × 4.6mm, 5 μm) nih.gov |

| Mobile Phase | Ammonium (B1175870) formate (B1220265) buffer (pH 4.1) and Acetonitrile (gradient) ingentaconnect.com | Phosphate (B84403) buffer (pH 3.5), Acetonitrile, and Methanol (55:15:30 v/v/v) researchgate.net | Acetonitrile, Ammonium acetate (B1210297) (0.1M), and Glacial acetic acid (25:25:1 v/v/v) nih.gov |

| Flow Rate | 1.0 mL/min ingentaconnect.com | 1.0 mL/min researchgate.net | 1.2 mL/min nih.gov |

| Detection (UV) | 266 nm ingentaconnect.com | 248 nm researchgate.net | 269 nm nih.gov |

| Retention Time | Not specified for imine | Not specified for imine | Not specified for imine |

This table presents typical conditions used for the analysis of Pioglitazone, which are designed to separate impurities such as this compound.

Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers a significant advantage over traditional HPLC by providing faster analysis times and improved resolution. ekb.egxjtu.edu.cn UPLC methods, often paired with mass spectrometry, are utilized for their high sensitivity and efficiency in separating complex mixtures. researchgate.net An eco-friendly micellar UPLC method has been developed for the simultaneous determination of Pioglitazone and other drugs, demonstrating the versatility of this technique. ekb.eg

Gas Chromatography (GC) is less commonly used for the analysis of this compound due to the compound's high molecular weight and low volatility, which can necessitate derivatization and may risk thermal degradation. Liquid chromatography remains the preferred method.

Spectroscopic Approaches for Structural Elucidation of this compound

Spectroscopic methods are indispensable for the definitive identification and structural confirmation of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Analysis of Imine Stretching Vibrations

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the key vibration is the C=N stretch of the imine group. In related Schiff bases of Pioglitazone, this imine stretch is observed in the range of 1500–1610 cm⁻¹. nih.gov The spectrum would also be expected to show absorptions corresponding to N-H stretching, aromatic C-H, and the ether linkage (C-O-C), which are also present in the parent Pioglitazone molecule. nih.gov

Table 2: Predicted FT-IR Spectral Data for this compound

| Functional Group | Characteristic Vibration | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amine | N-H Stretch | ~3414 | acs.org |

| Alkane | C-H Stretch | ~2927 | nih.govacs.org |

| Carbonyl (Amide) | C=O Stretch | ~1682-1698 | nih.govnih.govacs.org |

| Imine | C=N Stretch | ~1507 | acs.org |

| Aromatic Ring | C=C Stretch | ~1612 | nih.gov |

| Ether | C-O-Ar Stretch | ~1238 | nih.gov |

This table is based on data from closely related compounds and the known structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C Chemical Shift Analysis for Imine Carbon

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic structure of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

The ¹³C NMR spectrum is particularly important for identifying the imine carbon. Research on similar Pioglitazone-derived Schiff bases has shown that the chemical shift for the imine carbon (C=N) appears in the region of 160.0–161.0 ppm, confirming the presence of the imine functional group. nih.govacs.org

The ¹H NMR spectrum would display characteristic signals for the various protons in the molecule. By comparing with the known spectrum of Pioglitazone, one could identify signals for the ethyl group protons, the protons on the pyridine (B92270) and benzene (B151609) rings, the ethoxy bridge protons, and the protons on the thiazolidinone ring.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Predicted Chemical Shift (δ, ppm) | Reference for Prediction |

|---|---|---|---|

| ¹³C NMR | |||

| Imine Carbon | C=N | 160.0 - 161.0 | nih.govacs.org |

| Carbonyl Carbon | C=O | ~171-175 | ingentaconnect.com |

| Aromatic/Pyridine Carbons | Ar-C | 110 - 160 | ingentaconnect.com |

| Methylene (B1212753)/Methine Carbons | -CH₂-, -CH- | 30 - 65 | ingentaconnect.com |

| Ethyl Group Carbon | -CH₃ | ~15 | ingentaconnect.com |

| ¹H NMR | |||

| Imide/Amine Proton | -NH | ~8.0 - 12.0 (broad) | ingentaconnect.com |

| Pyridine Ring Protons | Ar-H | ~7.1 - 8.7 | |

| Benzene Ring Protons | Ar-H | ~6.8 - 7.2 | |

| Methine Proton | -CH- | ~4.8 | |

| Ethoxy & Benzyl (B1604629) Protons | -CH₂- | ~3.0 - 4.4 | |

| Ethyl Group Protons | -CH₂CH₃ | ~1.2 (t), ~2.7 (q) | ingentaconnect.com |

This table is based on data from closely related compounds and the known structure of Pioglitazone.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to confirm its elemental composition. The chemical formula for this compound is C₁₉H₂₁N₃O₂S, which corresponds to a molecular weight of approximately 355.46 g/mol . nbinno.com In analysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), the compound would typically be observed as its protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 356.4. ingentaconnect.com LC-MS/MS methods developed for Pioglitazone are highly sensitive and can be used to identify and quantify intermediates like this compound in various matrices. rsc.orgresearchgate.neteuropa.eu

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Pioglitazone |

| This compound |

| 2-Imino-5-[4-[2-(5-ethyl-2-pyridinyl)-ethoxy]-benzyl]-4-thiazolidinone |

| 2-Amino-5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzyl)thiazol-4(5H)-one |

| Pioglitazone hydrochloride |

| Acetonitrile |

| Methanol |

| Ammonium formate |

| Ammonium acetate |

| Glacial acetic acid |

| Phosphate |

| Thiourea (B124793) |

| Rosiglitazone (B1679542) |

| Metformin |

| Valsartan |

| Atorvastatin |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Degradation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental and accessible technique employed in pharmaceutical analysis, including forced degradation studies. As a molecule's electronic structure determines its absorption of UV-Vis radiation, this method is valuable for monitoring chemical changes that alter chromophores. The degradation of pioglitazone under various stress conditions—such as acidic, basic, oxidative, thermal, and photolytic—can be tracked using UV-Vis spectrophotometry. apolloscientific.co.uk

Forced degradation studies on pioglitazone have demonstrated significant degradation in basic and UV light conditions, with less degradation observed in acidic environments. apolloscientific.co.uk These studies typically utilize UV spectroscopy to quantify the remaining parent drug, thereby indirectly measuring the extent of degradation.

Table 1: UV Spectroscopic Data for Pioglitazone Degradation Studies

| Parameter | Value | Reference |

| Pioglitazone λmax | 269 nm | |

| Pioglitazone λmax | 224.4 nm | synzeal.com |

| Stress Condition (Highest Degradation) | Basic (0.1N NaOH) & UV Light | apolloscientific.co.uk |

| Stress Condition (Lowest Degradation) | Acidic (0.1N HCl) | apolloscientific.co.uk |

This table is based on data for pioglitazone degradation studies, as specific data for isolated this compound is not available in the cited literature.

Advanced Analytical Modalities

Beyond fundamental spectroscopic techniques, advanced analytical modalities are essential for the definitive identification and characterization of pharmaceutical impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

Liquid chromatography-mass spectrometry (LC-MS) is a powerful and indispensable tool for separating, identifying, and quantifying impurities in pharmaceutical substances. apolloscientific.co.uklevel.com.tw Its high sensitivity and specificity make it ideal for detecting impurities present at very low levels. Several LC-MS methods have been developed for the analysis of pioglitazone and its metabolites or degradation products. apolloscientific.co.uk These methods typically employ reverse-phase chromatography to separate the parent drug from its related substances, followed by mass spectrometric detection.

For this compound, LC-MS analysis would be the definitive technique for its identification. In positive ion electrospray ionization (ESI) mode, the compound is expected to show a protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) corresponding to its molecular weight of 355.45. This would result in a prominent peak at m/z 356.

Tandem mass spectrometry (MS/MS) would be used to further confirm the structure by analyzing the fragmentation pattern of the molecular ion. While specific fragmentation data for this compound is not published, hypothetical fragmentation pathways can be predicted based on its structure. These would likely involve cleavages at the ether linkage and fragmentation of the thiazolidinone ring, yielding characteristic product ions that can be used to piece together the molecular structure and distinguish it from pioglitazone and other impurities. Studies on pioglitazone itself show characteristic fragment ions that are used for its quantification.

Table 2: LC-MS Parameters for Pioglitazone Impurity Analysis

| Parameter | Description | Reference |

| Chromatography | ||

| Column | C18 or similar reverse-phase | apolloscientific.co.uk |

| Mobile Phase | Acetonitrile and water/buffer (e.g., with formic acid or ammonium acetate) | apolloscientific.co.uk |

| Elution | Gradient or Isocratic | apolloscientific.co.uk |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | |

| Expected [M+H]⁺ for this compound | m/z 356.1 | Calculated |

| Monitored Transition for Pioglitazone | m/z 357 → 134 |

This table includes general parameters from pioglitazone analysis and theoretical values for this compound.

Elemental Analysis for Compound Characterization

Elemental analysis is a fundamental analytical technique that determines the mass fractions of elements (primarily carbon, hydrogen, and nitrogen) within a compound. It is a crucial step in the characterization of a new molecule, as it provides direct evidence of its elemental composition and is used to confirm the molecular formula.

For this compound, with the molecular formula C₁₉H₂₁N₃O₂S, the theoretical elemental composition can be calculated. The experimental results from an elemental analyzer for a pure sample of the compound should align closely with these theoretical values, thereby confirming the proposed molecular formula. This technique was used in the characterization of pioglitazone hydrochloride itself.

Table 3: Theoretical Elemental Analysis of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Mass Percent (%) |

| Carbon | C | 12.011 | 19 | 228.209 | 64.20 |

| Hydrogen | H | 1.008 | 21 | 21.168 | 5.96 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 11.82 |

| Oxygen | O | 15.999 | 2 | 31.998 | 9.00 |

| Sulfur | S | 32.06 | 1 | 32.06 | 9.02 |

| Total | 355.456 | 100.00 |

This table presents the calculated theoretical elemental composition of this compound based on its molecular formula.

Degradation Pathways and Chemical Stability Assessment of Imine Functionalities

Elucidation of Pioglitazone (B448) 2-Imine Formation as a Degradation Product of Pioglitazone

Pioglitazone is a thiazolidinedione class of oral antidiabetic medication used for the management of type 2 diabetes. vaia.comdrugbank.comwikipedia.org During its synthesis and under certain stress conditions, several impurities and degradation products can be formed. One such class of impurities involves the formation of an imino compound from the thiazolidinedione ring. Specifically, the reaction of 4-hydroxynitrobenzene with thiourea (B124793) can lead to an imino compound which, upon hydrolysis, forms an impurity related to Pioglitazone's core structure. ingentaconnect.com

Forced degradation studies, which intentionally expose the drug substance to harsh conditions like acid, base, oxidation, heat, and light, are instrumental in identifying potential degradation products. ijpsjournal.com Studies on Pioglitazone have revealed its susceptibility to degradation under various conditions, leading to the formation of several degradants. derpharmachemica.comderpharmachemica.comingentaconnect.comingentaconnect.com While specific literature directly naming "Pioglitazone 2-Imine" is scarce, the formation of imine-type impurities from the thiazolidinedione ring is a known pathway. For instance, the synthesis of a related impurity involves the cyclization of an ester with thiourea to yield an imino compound, which is then hydrolyzed. ingentaconnect.com These studies underscore the importance of monitoring such potential degradants.

Mechanistic Investigations of Forced Degradation Studies on Imine-Containing Structures

Forced degradation studies are essential for understanding the chemical behavior of drug molecules and their impurities. ijpsjournal.com The imine or Schiff base (C=N) functionality is known to be susceptible to hydrolysis, and its stability is highly dependent on the surrounding chemical environment, particularly pH. researchgate.netmasterorganicchemistry.com

The hydrolysis of imines is a reversible reaction that yields an aldehyde or ketone and a primary amine. masterorganicchemistry.com The rate of this reaction is significantly influenced by pH. rsc.orgpharmaguideline.com

Acidic Conditions : Imine hydrolysis is generally catalyzed by acid. masterorganicchemistry.com The mechanism involves protonation of the imine nitrogen, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water. masterorganicchemistry.comthieme-connect.de Studies on Pioglitazone have shown significant degradation under acidic conditions. chalcogen.roresearchgate.net For example, one study reported 28.55% degradation in acidic media, while another observed 11.53% degradation after 60 minutes in 3N HCl, increasing to 21.15% after 90 minutes. researchgate.netpharmascholars.com This acidic environment facilitates the breakdown of the parent drug, potentially leading to the formation and subsequent hydrolysis of any imine intermediates.

Basic Conditions : In neutral to basic conditions, the hydrolysis of imines can be slower. rsc.org However, Pioglitazone has been found to be particularly unstable in alkaline environments. derpharmachemica.comderpharmachemica.com One study reported extensive decomposition of 70-80% in 1 N NaOH. chalcogen.ro Another investigation using 0.1N NaOH at 80°C showed immediate degradation, with a primary degradation product appearing quickly. actapharmsci.com This suggests that the thiazolidinedione ring of Pioglitazone is susceptible to opening under basic conditions, which could be a pathway for the formation of various degradants, including those resulting from modifications of the core structure. ingentaconnect.comingentaconnect.com The hydrolysis mechanism in basic media typically involves the direct attack of a hydroxide (B78521) ion on the imine carbon. thebrpi.org

The stability of a drug and its impurities under light and heat is a critical quality attribute.

Thermal Degradation : Pioglitazone has shown some degradation under thermal stress. One study noted 1.21% degradation under thermal conditions, while another reported 1.93% degradation of the active pharmaceutical ingredient (API) after 48 hours at 70°C. researchgate.netpharmascholars.com High temperatures can provide the necessary activation energy to overcome reaction barriers, leading to the breakdown of the molecule. kkwagh.edu.in

Photolytic Degradation : Exposure to light can also induce degradation. Studies on Pioglitazone have shown degradation of 1.04% under photolytic conditions. pharmascholars.com Another study found 9.61% degradation after 3 hours of light exposure, increasing to 15.38% after 5 hours for the API. researchgate.net Photodegradation often involves the absorption of photons, leading to excited electronic states that can undergo various reactions, including bond cleavage and rearrangement.

Summary of Pioglitazone Degradation under Forced Conditions

| Stress Condition | Conditions Applied | Degradation (%) | Reference |

|---|---|---|---|

| Acidic Hydrolysis | 1 N HCl, 12h | One degradant peak observed | chalcogen.ro |

| Acidic Hydrolysis | 3N HCl, 90 min | 21.15% | researchgate.net |

| Basic Hydrolysis | 1 N NaOH, 3h | 70-80% | chalcogen.ro |

| Basic Hydrolysis | 0.1N NaOH, 90 min | 9.61% | researchgate.net |

| Oxidative | 30% H2O2, 85°C, 240 min | Degradation observed | derpharmachemica.com |

| Thermal | 80°C | 1.21% | pharmascholars.com |

| Thermal | 70°C, 48h | 1.93% | researchgate.net |

| Photolytic | - | 1.04% | pharmascholars.com |

| Photolytic | 5h | 15.38% | researchgate.net |

Effects of Acidic and Basic Hydrolysis on Imine Bonds

Development of Stability-Indicating Analytical Methods for Related Imine Compounds

To ensure drug quality, stability-indicating analytical methods are crucial. These methods can separate the API from its degradation products, allowing for accurate quantification of each. researchgate.net For Pioglitazone and its impurities, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques. nih.gov

Several RP-HPLC methods have been developed and validated for the simultaneous estimation of Pioglitazone and its degradation products. chalcogen.ropharmascholars.comnaturalspublishing.com These methods typically use a C18 or C8 column and a mobile phase consisting of a buffer (like phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent (such as acetonitrile (B52724) or methanol). pharmascholars.comresearchgate.netnaturalspublishing.com Detection is usually carried out using a UV detector at wavelengths around 220-270 nm. researchgate.netnaturalspublishing.com For instance, one method used a mobile phase of acetonitrile and 0.01M Ammonium acetate (B1210297) (pH 4.0) in a 60:40 ratio with UV detection at 269 nm. pharmascholars.com Another employed a phosphate buffer (pH 3.5) and methanol (B129727) (55:45) with detection at 241 nm. chalcogen.ro

The specificity of these methods is demonstrated through forced degradation studies, where the analytical method must be able to resolve the main drug peak from the peaks of any degradation products formed. researchgate.net More advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used for the identification and structural characterization of unknown impurities by providing mass-to-charge ratio information. ingentaconnect.comnih.gov

Assessment of Factors Influencing Imine Bond Lability

The stability of an imine bond is not intrinsic but is heavily influenced by several factors:

pH : As discussed, pH is a dominant factor. Imines are most labile in weakly acidic solutions due to efficient protonation of the imine nitrogen, which facilitates hydrolysis. rsc.org

Electronic Effects : The electronic nature of the substituents on both the carbon and nitrogen atoms of the imine bond plays a significant role. Electron-donating groups on the nitrogen atom can stabilize the imine, while electron-withdrawing groups on the carbon atom can make it more susceptible to nucleophilic attack. researchgate.net

Steric Hindrance : Bulky groups near the C=N bond can sterically hinder the approach of water, thereby slowing down the rate of hydrolysis.

Solvent Polarity : The polarity of the solvent can influence reaction rates. More polar solvents can better solvate the charged transition states involved in hydrolysis, potentially accelerating the reaction. kkwagh.edu.in

Temperature : Increased temperature generally accelerates the rate of hydrolysis by providing the necessary energy to overcome the activation barrier of the reaction. kkwagh.edu.in

In the context of this compound, the surrounding thiazolidinedione ring structure and the aqueous environment of pharmaceutical formulations and biological systems are key determinants of its stability.

Computational and Theoretical Investigations of Pioglitazone 2 Imine

Quantum Chemical Studies of Imine-Containing Molecular Systems

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. For pioglitazone (B448) and its derivatives, these studies provide insights into molecular stability, charge distribution, and spectroscopic properties.

Extensive quantum chemical calculations have been performed on the parent pioglitazone molecule using Density Functional Theory (DFT). researchgate.netwu.ac.th Conformational analyses are first conducted to identify the minimum energy conformer, which is then used for further calculations. researchgate.net DFT calculations at the B3LYP/6-311++G(d,p) basis set level have been used to investigate its structural, electrical, and chemical properties. researchgate.netwu.ac.th Natural bond orbital (NBO) analysis is frequently employed to understand charge transfer and delocalization from intramolecular interactions. researchgate.net

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are critical. The HOMO-LUMO energy gap is a key indicator of molecular reactivity; a smaller gap suggests the molecule is more reactive and allows for easier electron transfer. wu.ac.thresearchgate.net For pioglitazone, the HOMO-LUMO gap has been calculated to be small, indicating its potential reactivity. researchgate.netwu.ac.th In studies of other imine-containing thiazolidinones, the energy difference between HOMO and LUMO is typically in the range of 2.8–3.4 eV. researchgate.net

Molecular electrostatic potential (MEP) mapping is another crucial quantum chemical tool. MEP analysis helps predict how molecules interact by visualizing the electrostatic potential on the electron density surface. researchgate.netresearchgate.net For imine-containing systems, MEP maps reveal that negative potential is often concentrated on electronegative atoms like oxygen, sulfur, and nitrogen, indicating these are the likely sites for electrophilic attack. researchgate.netnih.gov This information is vital for understanding receptor-ligand interactions. researchgate.net

| Parameter | Compound Type | Method/Basis Set | Finding | Reference(s) |

| HOMO-LUMO Energy Gap | Pioglitazone | DFT B3LYP/6–311++G(d,p) | Small energy gap indicates chemical reactivity. | researchgate.netwu.ac.th |

| HOMO-LUMO Energy Gap | 2-thioxothiazolidin-4-one derivatives | DFT B3LYP/6-31G++ | Energy gap is in the range of 2.8–3.4 eV. | researchgate.net |

| Molecular Electrostatic Potential (MEP) | Thiazolidin-2-imines | DFT B3LYP/6-31G(d,p) | Negative potential concentrated on O, S, and Br atoms. | nih.gov |

| Natural Bond Orbital (NBO) Analysis | Pioglitazone | DFT | Used to analyze charge delocalization from hyperconjugative interactions. | researchgate.net |

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics

DFT is a powerful tool for elucidating the mechanisms and energetics of chemical reactions. For Pioglitazone 2-Imine, this involves understanding both its formation and its intrinsic properties. The formation of an imine (also known as a Schiff base) from a primary amine and a carbonyl group is a reversible reaction that begins with a nucleophilic addition to form a carbinolamine intermediate. jmchemsci.com

While specific DFT studies on the imination of pioglitazone are not available, research on related systems provides a model. DFT calculations are widely used to optimize the geometry of pioglitazone and its analogues, providing precise data on bond lengths and angles. researchgate.netdergipark.org.tr These calculations are typically performed using methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311G++(2d,2p). researchgate.netdergipark.org.tr

DFT has also been applied to understand the reaction mechanisms for the synthesis of related heterocyclic structures. For instance, in the copper-catalyzed one-pot synthesis of thiazolidin-2-imines, DFT calculations suggested that the reaction proceeds via a 5-exo-dig S-cyclization pathway, which has a lower energy barrier compared to the N-cyclization route. acs.org Similarly, the mechanism for forming thiazolidinones from the reaction of Schiff bases with thioglycolic acid involves a cycloaddition process that can be modeled with DFT. jmchemsci.com These examples show how DFT can be used to predict the most likely reaction pathways and stability of intermediates and products for the synthesis of a molecule like this compound.

| Application | Method | Basis Set | System Studied | Key Finding | Reference(s) |

| Geometry Optimization | DFT/B3LYP | 6-311G++(2d,2p) | Pioglitazone | Provides theoretical geometric parameters, vibrational wavenumbers, and NMR chemical shifts. | dergipark.org.tr |

| Geometry Optimization & Electronic Properties | DFT/B3LYP | 6-311G** | Thiazolidinedione Derivatives | Investigates frontier molecular orbitals (FMOs) and chemical reactivity. | nih.govmdpi.com |

| Reaction Mechanism | DFT | - | Synthesis of thiazolidinones from imines | The mechanism involves a cycloaddition reaction with thioglycolic acid. | jmchemsci.com |

| Reaction Mechanism | DFT | - | Copper-catalyzed synthesis of thiazolidin-2-imines | The 5-exo-dig S-cyclization pathway has a lower energy barrier. | acs.org |

Molecular Docking and Quantitative Structure-Activity Relationship (QSAR) Studies for Design Principles

Molecular docking and QSAR are cornerstone in silico techniques for drug design, helping to predict the binding affinity of a ligand to a protein target and to correlate a molecule's chemical structure with its biological activity.

Molecular Docking: Molecular docking studies on pioglitazone and its analogues have been extensively performed, primarily with its main target, the peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.govrasayanjournal.co.insemanticscholar.org These studies reveal that the thiazolidinedione head group is crucial for binding, forming key hydrogen bonds with amino acid residues in the PPAR-γ binding pocket, such as Leu270, Gln283, and Arg288. semanticscholar.org Docking scores for pioglitazone against PPAR-γ (PDB ID: 2PRG) have been reported to be around -8.558 kcal/mol. nih.gov The modification of the pioglitazone structure, such as the formation of an imine, would alter these interactions, potentially changing binding affinity and selectivity. Docking studies have also explored the binding of pioglitazone to other potential targets, including α-amylase, catalase, furin, and β-secretase, suggesting a broader range of biological interactions. nih.govnih.govmdpi.comnih.gov

| Ligand/Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Interacting Residues | Reference(s) |

| Pioglitazone | PPAR-γ (2PRG) | -8.558 | - | nih.gov |

| Thiazolidinedione derivative 3j | PPAR-γ (2PRG) | -7.765 | - | nih.gov |

| Pioglitazone | Furin Active Site | -8.6 | - | mdpi.com |

| Benzimidazole-thiazolidinone BT-1 | PPAR-γ (1PRG) | - | LYS-457 | globalresearchonline.net |

| Thiazolidinedione derivative SD-1 | PPAR-γ (2PRG) | - | Gly283, Leu270 | semanticscholar.org |

Quantitative Structure-Activity Relationship (QSAR): QSAR studies on thiazolidinedione derivatives aim to build mathematical models that predict their biological activity based on physicochemical properties. derpharmachemica.comnih.gov These analyses have consistently shown that lipophilic and electronic parameters are crucial for the activity of PPAR-γ agonists. derpharmachemica.com For a series of 5-arylthiazolidine-2,4-diones, QSAR models revealed that for dual PPAR-α/γ activity, a lower value of the resultant dipole moment is key. Another QSAR study on a large set of thioglitazones identified the octanol:water partition coefficient (LogP) as a significant parameter. nih.gov These models provide guiding principles for designing new derivatives, suggesting that modifications like the introduction of an imine group must be balanced with maintaining optimal lipophilicity and electronic properties to retain or enhance activity.

Chemical Proteomics and In Silico Analysis of Scaffold Binding Profiles

While docking focuses on specific targets, chemical proteomics and other in silico approaches provide a broader view of a drug's interactions across the proteome, identifying both intended and unintended "off-targets."

A chemical proteomics analysis of pioglitazone and rosiglitazone (B1679542) was performed to identify their binding profiles in the rat heart, offering clues to their cardiovascular side effects. acs.orgacs.org This approach revealed that both drugs bind to a range of off-target proteins, including mitochondrial respiratory chain proteins, ion channels, and solute transporters. acs.org Among 92 proteins compared, 6 proteins were found to be uniquely bound by pioglitazone. acs.org These off-target interactions may contribute to both the therapeutic efficacy and the adverse effects of the glitazone scaffold. acs.orgacs.org

In silico databases and network analyses further expand the known target landscape. Analysis using the DrugBank database identifies Peroxisome proliferator-activated receptors (PPARA, PPARD, PPARG) and Amine oxidase [flavin-containing] B (MAOB) as direct targets of pioglitazone. spandidos-publications.comdrugbank.com Other in silico studies have proposed novel interactions, such as the potential for pioglitazone to act as an inhibitor of the furin protease. mdpi.com These comprehensive analyses of the pioglitazone scaffold are essential for predicting the potential binding profile of a derivative like this compound.

| Technique | System | Key Findings | Potential Implication | Reference(s) |

| Chemical Proteomics | Rat Heart Proteome | Pioglitazone binds to mitochondrial proteins, ion channels, and solute transporters. | Explains potential for cardiotoxicity and other off-target effects. | acs.orgacs.org |

| Database Analysis (DrugBank) | Pioglitazone Targets | Direct targets include PPARG, PPARA, PPARD, and MAOB. | Provides a network of direct and indirect biological interactions. | spandidos-publications.comdrugbank.com |

| Molecular Docking (Repurposing) | Pioglitazone vs. Furin | Pioglitazone shows high binding affinity to both active and allosteric sites of furin. | Suggests potential for repurposing as a furin inhibitor. | mdpi.com |

Analysis of Metal-Ligand Interactions Involving Imine Moieties

The imine (or azomethine) group is an excellent ligand for coordinating with metal ions, forming stable complexes known as Schiff base complexes. nanobioletters.com The nitrogen atom of the C=N group has a lone pair of electrons that can be donated to a metal center. nanobioletters.com This capability means that this compound could potentially interact with biological metal ions or be used to form novel metal-based therapeutic agents.

Schiff base ligands can coordinate with a wide variety of transition metals, including iron, copper, nickel, cobalt, and platinum. nanobioletters.commdpi.combiointerfaceresearch.com The ligand often acts in a bidentate or tridentate fashion, coordinating not only through the imine nitrogen but also through other nearby donor atoms, such as a phenolic oxygen. nanobioletters.combiointerfaceresearch.com The formation of a metal complex can significantly alter the biological activity of the organic ligand. mdpi.com For example, iron-imine complexes have been investigated for anticancer, antibacterial, and antifungal activities, with the complex often showing enhanced potency compared to the free ligand. mdpi.com

The geometry of the resulting complex depends on the metal ion and its coordination number. For instance, studies on an imine-based ligand derived from benzimidazole (B57391) showed the formation of octahedral complexes with Co(III) and Ni(II), and square planar complexes with Cu(II) and Pt(II). biointerfaceresearch.com The high-yielding synthesis of complex structures like pentameric circular helicates can be templated by metal ions and specific anions, highlighting the intricate interplay between imine ligands and metals in supramolecular chemistry. acs.org These principles suggest that this compound would have a rich coordination chemistry with potential therapeutic applications.

| Ligand Type | Metal Ion(s) | Coordination Mode | Resulting Complex Geometry | Biological Activity Studied | Reference(s) |

| Bis-imine Schiff base | Various (unspecified) | Bidentate (via phenolic O and azomethine N) | 2:1 Ligand-to-Metal ratio | Antimalarial, anti-tubercular, antimicrobial | nanobioletters.com |

| Imine-based (from aminophenol/salicylaldehyde) | Iron(III) | - | - | Antibacterial, antifungal | mdpi.com |

| Benzimidazole-based imine | Co(III), Ni(II) | Tridentate | Octahedral | Antimicrobial, antioxidant, BSA interaction | biointerfaceresearch.com |

| Benzimidazole-based imine | Cu(II), Pt(II) | Tridentate | Square Planar | Antimicrobial, antioxidant, BSA interaction | biointerfaceresearch.com |

Structural Modifications and Derivatization Strategies of the Pioglitazone 2 Imine Scaffold

Design Principles for Novel Thiazolidinedione-Imine Analogs

The design of new analogs based on the thiazolidinedione (TZD) imine scaffold is guided by established structure-activity relationships (SAR) and the goal of creating compounds with improved or multi-modal biological activities. The core TZD structure is a well-recognized pharmacophore, and modifications aim to modulate its pharmacokinetic and pharmacodynamic properties. acs.orgnih.gov

Key design principles include:

Pharmacophore Hybridization: This strategy involves combining the TZD scaffold with other known pharmacophoric units to target multiple biological pathways. For instance, derivatives have been developed by incorporating N-arylpyrrole structures with the TZD core to screen for effects on various enzymes involved in glucose metabolism. mdpi.com

Scaffold Modification: A common approach involves replacing parts of the parent molecule with different heterocyclic rings. One such design replaces the central phenyl ring of a pioglitazone-like structure with a pyrimidine (B1678525) scaffold, while maintaining the essential TZD polar head and a hydrophobic tail, to explore new receptor interactions. acs.org

Substitution at Key Positions: The TZD ring features two primary sites for modification: the N-3 imide position and the C-5 methylene (B1212753) position. nih.gov Introducing various substituents at these locations is a primary strategy for creating diverse analogs. For example, reacting TZD intermediates with different aromatic N-substituted acetamides has been used to generate novel derivatives. researchgate.net The goal of these substitutions is often to enhance metabolic stability or increase biological activity. mdpi.com

These design strategies are based on the foundational understanding that glitazone-type molecules typically possess a polar thiazolidine (B150603) ring system, a hydrophobic tail, and a central linking moiety. acs.org By systematically altering these components, researchers aim to fine-tune the molecule's properties.

Table 1: Design Strategies for Thiazolidinedione-Imine Analogs

| Design Strategy | Rationale | Example Modification | Target Property |

|---|---|---|---|

| Pharmacophore Hybridization | To create single molecules that can interact with multiple biological targets. mdpi.com | Combining TZD with N-arylpyrrole units. mdpi.com | Multi-modal activity |

| Scaffold Hopping | To alter the core structure while maintaining key binding interactions, potentially improving properties like selectivity or patentability. | Replacing a central phenyl ring with a pyrimidine moiety. acs.org | Novel receptor interactions |

| N-3 Position Substitution | To modify polarity, solubility, and metabolic stability. nih.gov | Appending N-heterocyclic amines (pyrrolidinyl, piperidinyl) to the TZD nitrogen. mdpi.com | Enhanced metabolic stability |

| C-5 Position Substitution | To alter the interaction with the hydrophobic pocket of target receptors. | Knoevenagel condensation with various aromatic aldehydes. nih.govjst.go.jp | Modulated potency and selectivity |

Synthetic Approaches to Substituted Pioglitazone (B448) Schiff Bases

The synthesis of Schiff bases from pioglitazone involves the formation of an imine (-C=N-) bond, typically through the condensation of one of the carbonyl groups on the thiazolidinedione ring with a primary amine. These derivatives are explored for their unique chemical properties and potential biological activities. nih.govtjnpr.org

A general and established method for synthesizing Pioglitazone Schiff bases is as follows:

Reactants: Pioglitazone is reacted with a substituted primary amine (e.g., aniline (B41778), phenyl-hydrazine, sulfanilamide) in a suitable solvent. nih.gov

Solvent and Conditions: The reaction is typically carried out in absolute ethanol (B145695). nih.gov

Reaction: The mixture is refluxed for an extended period, usually ranging from 8 to 12 hours, to drive the condensation reaction to completion. nih.gov

Isolation and Purification: Upon completion, the resulting Schiff base often precipitates from the solution. The product is then collected by filtration, recrystallized from an appropriate solvent to ensure purity, and dried. nih.gov

The formation of the imine linkage is confirmed through various spectroscopic techniques. The appearance of a characteristic imine stretch (C=N) in Fourier-transform infrared (FT-IR) spectra, typically in the range of 1500–1610 cm⁻¹, confirms the successful reaction. nih.gov Further confirmation is obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, where the appearance of a signal for the imine carbon in the ¹³C NMR spectrum (around 160.0–161.0 ppm) and the corresponding shifts in the ¹H NMR spectrum validate the structure. nih.govacs.org Mass spectrometry is used to confirm the molecular weight of the final product. acs.org

Table 2: Synthesis and Characterization of Pioglitazone Schiff Bases

| Reactant Amine | Resulting Schiff Base | Synthesis Method | FT-IR (Imine Stretch, cm⁻¹) | ¹³C NMR (Imine Carbon, ppm) |

|---|---|---|---|---|

| Aniline | P1 | Reflux in ethanol with Pioglitazone nih.gov | 1500-1610 (reported range) nih.gov | 160.0-161.0 (reported range) acs.org |

| Phenyl-hydrazine | P2 | Reflux in ethanol with Pioglitazone nih.gov | 1500-1610 (reported range) nih.gov | 160.0-161.0 (reported range) acs.org |

| Sulfanilamide | P3 | Reflux in ethanol with Pioglitazone nih.gov | 1500-1610 (reported range) nih.gov | 160.0-161.0 (reported range) acs.org |

| Pramipexole | P4 | Reflux in ethanol with Pioglitazone nih.gov | 1500-1610 (reported range) nih.gov | 160.0-161.0 (reported range) acs.org |

Isotopic Labeling for Mechanistic and Reaction Pathway Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds and elucidate complex reaction mechanisms. nih.gov While specific studies on Pioglitazone 2-Imine are not detailed in the provided results, the principles of isotopic labeling can be applied to understand its formation, stability, and downstream conversions. This involves replacing one or more atoms of the molecule with their heavy isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or sulfur-34/35 (³⁴S/³⁵S). snnu.edu.cnjst.go.jp

Potential applications for the this compound scaffold include:

Mechanistic Elucidation: Deuterium labeling can help determine the mechanism of imine formation or its subsequent reactions by tracking the position of hydrogen atoms. The use of deuterated solvents or reagents can reveal which protons are involved in key reaction steps. snnu.edu.cn

Structural Confirmation: Stable isotopes like ¹³C and ¹⁵N are invaluable in NMR spectroscopy. veeprho.com Labeling specific positions on the this compound scaffold can help in the unambiguous assignment of NMR signals, which is crucial for characterizing the structure of the imine and its derivatives. researchgate.net

The choice of isotope and labeling position depends on the specific scientific question being addressed, whether it relates to reaction kinetics, metabolic stability, or structural analysis.

Table 3: Potential Isotopic Labeling Strategies for this compound Studies

| Isotope | Potential Labeling Position | Purpose of Study | Analytical Technique |

|---|---|---|---|

| ²H (Deuterium) | C-5 methylene bridge or ethylpyridyl group | Elucidate reaction mechanisms; study kinetic isotope effects; assess metabolic stability. snnu.edu.cn | NMR Spectroscopy, Mass Spectrometry |

| ¹³C | Thiazolidinone ring carbons or benzyl (B1604629) carbons | Unambiguous signal assignment in NMR; quantitative analysis of metabolic pathways. | ¹³C NMR, Mass Spectrometry |

| ¹⁵N | Thiazolidinone ring nitrogen or imine nitrogen | Study the chemical environment and reactivity of the nitrogen atoms. veeprho.com | ¹⁵N NMR |

| ³⁵S (radioisotope) | Thiazolidinone ring sulfur | Trace and quantify the parent compound and its metabolites in biological systems. jst.go.jp | Scintillation Counting, Radio-chromatography |

Exploration of Co-crystals and Solvates of Imine Derivatives

The formation of co-crystals and solvates is a key strategy in solid-state pharmaceutical chemistry to modify the physicochemical properties of an active pharmaceutical ingredient (API) or its intermediates. crystalpharmatech.comicdd.com A co-crystal is a crystalline structure composed of two or more neutral molecules held together by non-covalent interactions, primarily hydrogen bonding. crystalpharmatech.com Solvates are crystalline forms that incorporate molecules of the crystallization solvent into the lattice. crystalpharmatech.com

For imine derivatives of pioglitazone, which may serve as synthetic intermediates or be studied for their own properties, forming co-crystals could offer several advantages:

Improved Solubility and Dissolution: Modifying the crystal lattice by introducing a highly soluble co-former can significantly enhance the aqueous solubility of a poorly soluble compound. crystalpharmatech.comresearchgate.net

Enhanced Stability: Co-crystallization can lead to more thermodynamically stable solid forms, improving shelf-life and resistance to humidity or temperature-induced degradation. crystalpharmatech.com

Purification: Crystallization is a critical purification step, and forming a co-crystal can sometimes facilitate the isolation of a highly pure intermediate. icdd.com

The process of discovering a co-crystal involves screening a library of pharmaceutically acceptable co-formers (often compounds on the GRAS list) with the target imine derivative. crystalpharmatech.com The resulting solids are then analyzed using techniques such as:

Powder X-ray Diffraction (PXRD): To determine if a new crystalline phase has formed, distinct from the starting materials.

Differential Scanning Calorimetry (DSC): To identify new melting points characteristic of a co-crystal.

Thermogravimetric Analysis (TGA): To detect the presence of solvent molecules in solvates.

Single-Crystal X-ray Diffraction (SCXRD): To definitively determine the three-dimensional crystal structure and confirm the interactions between the imine and the co-former. researchgate.net

While no specific co-crystals of this compound are reported in the search results, the principles are directly applicable to this class of compounds.

Table 4: Illustrative Co-crystal Screening of a Hypothetical Imine Derivative

| Co-former | Crystallization Method | PXRD Result | DSC (Melting Point) | Interpretation |

|---|---|---|---|---|

| Benzoic Acid | Liquid-assisted grinding | New diffraction pattern | Single, sharp endotherm at 155 °C | Potential Co-crystal |

| Succinic Acid | Slurry in ethanol | Mixture of starting materials | Two endotherms matching starting materials | Physical Mixture |

| Urea | Evaporation from methanol (B129727) | New diffraction pattern | Single, sharp endotherm at 142 °C | Potential Co-crystal/Solvate |

| Vanillic Acid | Liquid-assisted grinding | New diffraction pattern | Single, sharp endotherm at 168 °C | Potential Co-crystal researchgate.net |

| Citric Acid | Slurry in ethyl acetate (B1210297) | Amorphous halo | No sharp melting point | Amorphous Solid |

Future Directions in Pioglitazone 2 Imine Chemical Research

Advancements in Green Chemistry Methodologies for Imine Synthesis

The synthesis of imines, or Schiff bases, is a cornerstone reaction in organic chemistry, traditionally involving methods that are often not environmentally benign. peerj.comacs.org The future synthesis of Pioglitazone (B448) 2-Imine and its derivatives will likely pivot towards green chemistry principles to minimize environmental impact and enhance efficiency. tandfonline.com Research in this area could focus on several promising methodologies that avoid hazardous solvents and reagents.

Key green methodologies applicable to imine synthesis include:

Solventless (Neat) Reactions: Performing reactions without a solvent medium, often with a heterogeneous catalyst, can lead to high yields and simplified product isolation. peerj.com For instance, the use of Amberlyst® 15, a recyclable solid acid catalyst, has proven effective for synthesizing various imines at room temperature in short reaction times. peerj.com

Aqueous Synthesis: Water is an ideal green solvent due to its non-toxic and non-flammable nature. rsc.org The hydrophobic effect of water can facilitate certain organic reactions, including C-H amination and imination, by enhancing reaction rates and selectivity. rsc.org Combining the use of water with sonication has been shown to improve reactant solubility and accelerate reaction kinetics for imine synthesis. digitellinc.com

Deep Eutectic Solvents (DES): These solvents, which are mixtures of hydrogen bond donors and acceptors, are often biodegradable, have low toxicity, and can be recyclable. rsc.org A menthol/acetic acid-based DES has been successfully used as both a solvent and a catalyst for the rapid and scalable synthesis of imine-linked covalent organic frameworks (COFs) under mild conditions. rsc.org

The application of these methods to the synthesis of Pioglitazone 2-Imine could offer significant advantages over classical approaches that may require azeotropic distillation to remove water and drive the reaction equilibrium. peerj.com

Table 1: Comparison of Green Synthesis Methodologies for Imines

| Methodology | Key Features | Potential Advantages for this compound Synthesis | Supporting Research |

|---|---|---|---|

| Heterogeneous Catalysis (Neat) | Solvent-free conditions, reusable catalyst (e.g., Amberlyst® 15), room temperature. | High product yields, easy catalyst separation, reduced waste. | peerj.com |

| Aqueous Synthesis with Sonication | Utilizes water as a solvent, enhanced reaction rates via ultrasound. | Environmentally benign, improved efficiency, potential for pure product isolation via filtration. | digitellinc.com |

| Deep Eutectic Solvents (DES) | Low toxicity, recyclable solvent system that can also act as a catalyst. | Milder reaction conditions, scalability, elimination of toxic organic solvents. | rsc.org |

Development of High-Throughput Screening Platforms for Imine Derivative Libraries

To unlock the full potential of this compound, the synthesis of a diverse library of its derivatives followed by rapid biological evaluation is essential. High-Throughput Screening (HTS) platforms are critical for this endeavor, enabling the testing of thousands of compounds daily. nih.govmdpi.com The development of bespoke HTS platforms for imine derivative libraries would accelerate the discovery of new lead compounds.

Future developments in this area could include:

Advanced NMR-Based Assays: Techniques such as ¹⁹F NMR-based assays offer a powerful platform for HTS. This method allows for the simultaneous determination of reaction yield and enantioselectivity, providing comprehensive data sets far more efficiently than traditional chromatographic methods. Such a platform would be invaluable for screening libraries of chiral this compound derivatives.

Cell-Based Phenotypic Screening: Moving beyond single-target assays, cell-based HTS platforms allow for the evaluation of compounds in a more biologically relevant context. nih.gov These platforms can assess complex cellular responses and are particularly useful for identifying modulators of intricate signaling pathways.

Mega-HTS Technologies: Emerging technologies, such as fiber-optic array scanning technology (FAST), enable the screening of bead-based chemical libraries on an unprecedented scale, with the capacity to screen millions of compounds per minute. acs.org Adapting such technology for this compound derivative libraries could dramatically expand the scope of screening campaigns.

The integration of automated synthesis with these advanced HTS platforms will be crucial for efficiently navigating the vast chemical space of this compound derivatives to identify molecules with desired biological activities. nih.gov

Table 2: High-Throughput Screening (HTS) Platforms for Chemical Libraries

| HTS Platform | Principle | Throughput Capacity | Key Advantages for Imine Libraries | Supporting Research |

|---|---|---|---|---|

| ¹⁹F NMR-Based Assay | Nuclear Magnetic Resonance spectroscopy to detect fluorine-tagged molecules. | >1,000 reactions/day | Simultaneous determination of yield and enantioselectivity; rapid analysis. | |

| Cell-Based Platforms | Uses living cells to assess compound effects on biological pathways. | Varies; up to hundreds of thousands of compounds/day. | Provides data in a biologically relevant context; useful for complex disease models. | nih.gov |

| Fiber-Optic Array Scanning (FAST) | Scans bead-based libraries using fiber optics. | ~5 million compounds/minute | Ultra-high throughput, suitable for screening massive combinatorial libraries. | acs.org |

Integration of Advanced Spectroscopic and Computational Approaches for Comprehensive Characterization

A thorough understanding of the three-dimensional structure, electronic properties, and dynamic behavior of this compound is fundamental. An integrated approach that combines multiple advanced analytical techniques with computational modeling is necessary for a comprehensive characterization. researchgate.netbohrium.com

This integrated characterization would involve:

Spectroscopic Analysis: A suite of spectroscopic methods will be essential. This includes Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) for structural elucidation, Fourier-Transform Infrared (FTIR) spectroscopy to confirm the C=N imine bond, and UV-Visible spectroscopy to study electronic transitions. researchgate.netnih.govmdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction (SCXRD) provides definitive information on the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. researchgate.net This is the gold standard for determining the precise three-dimensional arrangement of the molecule.

Computational Modeling (DFT): Density Functional Theory (DFT) calculations complement experimental data by providing insights into molecular geometry, electronic structure (HOMO-LUMO energies), and vibrational frequencies. mdpi.com Comparing theoretical data with experimental results from SCXRD and spectroscopy can validate the computational model and provide a deeper understanding of the molecule's properties. researchgate.net Hirshfeld surface analysis can also be employed to visualize and quantify intermolecular contacts. researchgate.net

This synergistic approach ensures that the structural and electronic features of this compound are rigorously defined, providing a solid foundation for structure-activity relationship (SAR) studies. bohrium.comnih.gov

Elucidation of Complex Chemical Transformation and Degradation Networks

The stability of the imine bond is a critical factor that influences the compound's shelf-life, formulation, and in vivo behavior. The C=N bond is susceptible to hydrolysis, a reversible reaction that can break the imine down into its constituent amine and aldehyde/ketone. mdpi.comresearchgate.net Understanding the kinetics and mechanisms of these transformation and degradation pathways is a key research objective.

Future investigations should focus on:

Hydrolytic Stability Studies: Detailed kinetic studies are needed to determine the stability of this compound across a range of pH values and in the presence of various buffers. The rate of hydrolysis can be significantly influenced by pH. researchgate.net

Identification of Degradation Products: Techniques such as liquid chromatography-mass spectrometry (LC-MS) are crucial for identifying the products formed during degradation. nih.gov This would confirm whether hydrolysis leads back to Pioglitazone and the corresponding amine or if other side reactions occur.

Influence of Catalysts and Environment: The degradation of imines can be influenced by catalysts or the surrounding chemical environment. For example, trace acids in solvents like chloroform (B151607) can catalyze imine bond cleavage, whereas the exchange mechanism in bulk networks may be primarily associative. rsc.org Encapsulation within molecular hosts, such as a resorcinarene (B1253557) capsule, has also been shown to modulate the stability and hydrolysis of imines. acs.org

Thermal Degradation: Thermogravimetric analysis (TGA) can be used to study the thermal stability of the compound and identify the temperatures at which decomposition occurs, providing insight into its degradation network under thermal stress. mdpi.com

A comprehensive map of the chemical transformation and degradation network of this compound is essential for its potential development, informing everything from storage conditions to its ultimate fate in biological systems.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing Pioglitazone 2-Imine in preclinical studies?

- Methodology : Optimize synthesis using controlled reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) to minimize byproducts. Characterize the compound via high-resolution NMR (¹H/¹³C) and LC-MS for structural confirmation. Purity should be validated using HPLC with a photodiode array detector (≥95% purity threshold). For novel derivatives, include elemental analysis and X-ray crystallography to confirm molecular structure .

- Data Handling : Document reaction yields, spectroscopic data, and chromatograms in the main manuscript. Additional characterization data for analogs should be provided in supplementary materials .

Q. How can researchers design in vitro assays to evaluate the metabolic stability of this compound?

- Experimental Design : Use microsomal stability assays (human/rat liver microsomes) with NADPH cofactor supplementation. Quantify parent compound depletion over time using LC-MS/MS. Include positive controls (e.g., testosterone for CYP3A4 activity) and negative controls (heat-inactivated microsomes) .

- Analysis : Calculate half-life (t₁/₂) and intrinsic clearance (CLint). Compare results with Pioglitazone to assess structural modifications' impact on metabolic pathways .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound’s PPAR-γ activation assays?

- Methodology : Employ nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC50 values. Use ANOVA with post-hoc Tukey tests to compare efficacy across derivatives. Ensure replicates (n ≥ 3) to account for biological variability .

- Validation : Include positive controls (e.g., Rosiglitazone) and report confidence intervals to assess precision .

Advanced Research Questions

Q. How do in vivo pharmacokinetic studies of this compound address interspecies differences between rodent and human models?

- Design : Conduct parallel studies in Sprague-Dawley rats and humanized PPAR-γ transgenic mice. Compare plasma concentration-time profiles, bioavailability (F%), and tissue distribution via LC-MS/MS. Use allometric scaling to extrapolate human equivalent doses .

- Challenges : Account for species-specific metabolic enzymes (e.g., CYP2C8 in humans vs. CYP2C11 in rats). Validate findings with in vitro human hepatocyte models .

Q. What strategies resolve contradictions in this compound’s efficacy data between in vitro and in vivo models?

- Analysis Framework : Apply Hill’s criteria for causality (e.g., strength of association, dose-response gradient). Re-evaluate experimental conditions:

- In vitro: Check cell line specificity (e.g., HepG2 vs. primary hepatocytes) and assay interference (e.g., solvent toxicity).

- In vivo: Assess bioavailability limitations or off-target effects using knockout models .

Q. How can researchers integrate omics data to elucidate this compound’s off-target effects in diabetic complications?

- Methodology : Perform transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling in vascular endothelial cells treated with this compound. Use pathway enrichment tools (e.g., DAVID, Metascape) to identify dysregulated pathways (e.g., NF-κB, VEGF signaling) .

- Validation : Cross-reference findings with clinical data from diabetic cohorts (e.g., UKPDS HbA1c correlations) to prioritize clinically relevant targets .

Q. What ethical and methodological considerations apply to human tissue-based studies of this compound’s hepatotoxicity?

- Ethical Compliance : Obtain IRB approval for using primary human hepatocytes or biopsy samples. Anonymize donor data and adhere to GDPR/HIPAA guidelines .

- Experimental Rigor : Include cytotoxicity assays (LDH release, ATP quantification) and compare results across donors to account for genetic variability. Use fresh isolates rather than cryopreserved cells to avoid viability artifacts .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.